N-[2-[methyl(methylsulfonyl)amino]ethyl]-1H-benzimidazole-2-carboxamide
Description
N-[2-[methyl(methylsulfonyl)amino]ethyl]-1H-benzimidazole-2-carboxamide is a synthetic organic compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Properties
IUPAC Name |
N-[2-[methyl(methylsulfonyl)amino]ethyl]-1H-benzimidazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c1-16(20(2,18)19)8-7-13-12(17)11-14-9-5-3-4-6-10(9)15-11/h3-6H,7-8H2,1-2H3,(H,13,17)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMFBRGJIGKQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)C1=NC2=CC=CC=C2N1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[methyl(methylsulfonyl)amino]ethyl]-1H-benzimidazole-2-carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzimidazole core with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Attachment of Methylsulfonylaminoethyl Group: The final step involves the introduction of the methylsulfonylaminoethyl group through a nucleophilic substitution reaction. This is achieved by reacting the intermediate with a suitable alkylating agent, such as methylsulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[methyl(methylsulfonyl)amino]ethyl]-1H-benzimidazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfonylaminoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkylating agents such as methylsulfonyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
N-[2-[methyl(methylsulfonyl)amino]ethyl]-1H-benzimidazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[methyl(methylsulfonyl)amino]ethyl]-1H-benzimidazole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It interferes with cellular processes such as DNA replication, protein synthesis, and cell division, leading to the inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
N-[2-[methyl(methylsulfonyl)amino]ethyl]-1H-benzimidazole-2-carboxamide is unique due to its specific chemical structure, which imparts distinct biological activities. Compared to similar compounds like cetylpyridinium chloride and domiphen bromide, it exhibits different binding affinities and mechanisms of action, making it a valuable compound for targeted research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
